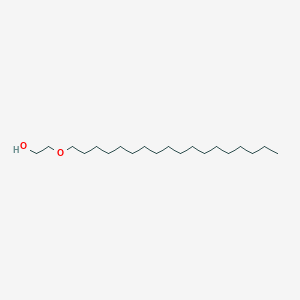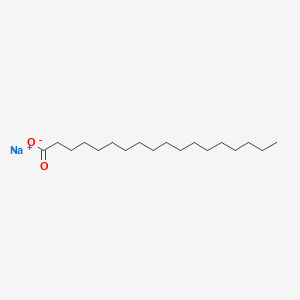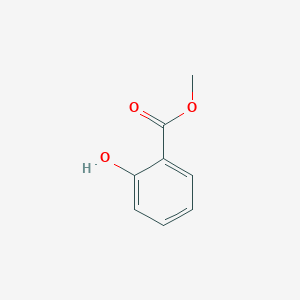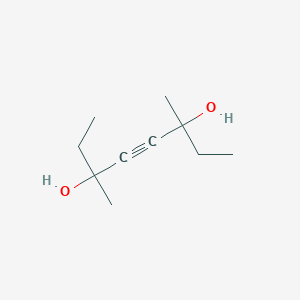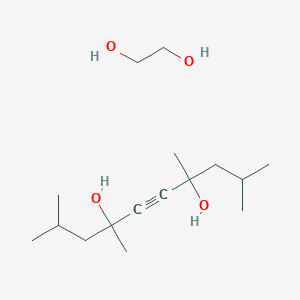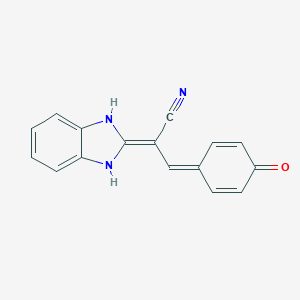
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile, also known as DBOPN, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. DBOPN is a heterocyclic compound that contains a benzimidazole ring and a cyclohexenone moiety. It has been found to exhibit a range of biological activities, including antitumor, antifungal, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to inhibit the growth of fungal cells by disrupting their cell membranes. The anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to disrupt the cell membranes of fungal cells, leading to their death. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be challenging, and modifications to the reaction conditions may be necessary to achieve a high yield and purity of the final product.
Direcciones Futuras
There are several future directions for research on 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. One area of interest is the development of new drugs based on the structure of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. Researchers are also exploring the use of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile as a tool for studying the mechanisms of cancer growth and proliferation. In addition, the anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are of interest, and further research is needed to explore its potential as a treatment for inflammatory diseases. Finally, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be further optimized to improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile involves the reaction of 1,3-diaminobenzene with 4-oxocyclohexa-2,5-dien-1-ylideneacetonitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile compound. The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been optimized, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to exhibit a range of biological activities, making it a promising compound for the development of new drugs. It has been shown to have antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
131263-10-0 |
|---|---|
Nombre del producto |
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile |
Fórmula molecular |
C16H11N3O |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(9-11-5-7-13(20)8-6-11)16-18-14-3-1-2-4-15(14)19-16/h1-9,20H,(H,18,19)/b12-9+ |
Clave InChI |
HUCSTVJKIGCATA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)O)C#N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
Sinónimos |
2-(1,3-dihydrobenzoimidazol-2-ylidene)-3-(4-oxo-1-cyclohexa-2,5-dienyl idene)propanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




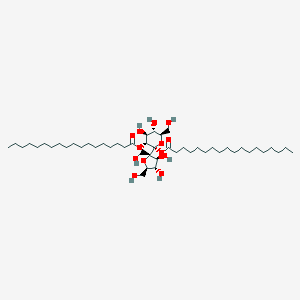
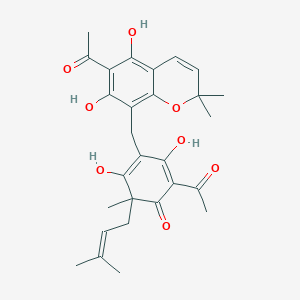
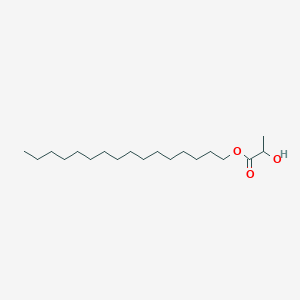
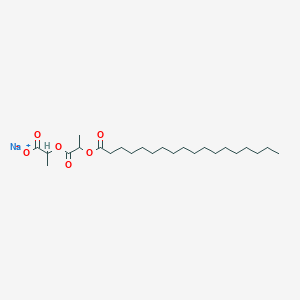
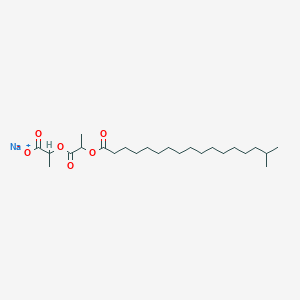

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)
